molecular formula C9H11NO B168857 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde CAS No. 199192-18-2

5,6,7,8-Tetrahydroindolizine-3-carbaldehyde

Cat. No. B168857
CAS RN: 199192-18-2
M. Wt: 149.19 g/mol
InChI Key: GFGOSMOADVSZRH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is a chemical compound with the formula C9H11NO and a molecular weight of 149.19 . It is used for research purposes and is not intended for human use .


Synthesis Analysis

The synthesis of similar compounds, such as polygonatines A and B, involves the cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This is then formylated at C-3 and reduced to afford the final product .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is based on a tetrahydroindolizine core, which is a bicyclic structure consisting of a pyrrolidine ring fused to a pyridine ring .

Scientific Research Applications

Single-Step Synthesis

  • Synthesis Methodology : A single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved using 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. This method affords moderate to good yields and showcases the versatility of 5,6,7,8-tetrahydroindolizines (Capomolla, Lim, & Zhang, 2015).

Catalytic Synthesis

  • Catalytic Reactions : The catalytic one-pot synthesis of 1-substituted 5,6,7,8-tetrahydroindolizine derivatives has been reported, using α,β-unsaturated aldehydes and carbon monoxide, with Ru3(CO)12 as a precatalyst (Biletzki & Imhof, 2012).

Domino Reaction Sequences

  • Rhodium-Catalyzed Hydroformylation : A domino hydroformylation/cyclization process was used to synthesize isomeric 5,6,7,8-tetrahydroindolizines, demonstrating a novel approach to these compounds (Rocchiccioli, Settambolo, & Lazzaroni, 2005).

Aluminum(III)-Catalyzed Synthesis

  • Functionalized Tetrahydroindolizines : An environmentally friendly approach using Al(OTf)3 catalysis for the synthesis of functionalized tetrahydroindolizines has been developed. This method is significant due to its good yield and use of an earth-abundant metal catalyst (Cavitt & France, 2016).

"One-Pot" Cascade Approaches

  • Cascade Synthesis : The one-pot synthesis of 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes has been demonstrated. This method offers simplicity and practicality (Zhong, Zhu, & Zou, 2017).

Base-Promoted Annulation

  • Synthesis of Multisubstituted 5,6-Dihydroindolizines : A base-promoted annulation technique has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines, highlighting the tolerance of various functional groups (Zhang, Li, Ma, Wang, & Peng, 2022).

Palladium-Catalyzed Arylation

Future Directions

The future directions for research on 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde could involve exploring its potential biological activities, given the known activities of structurally related indole derivatives . Additionally, further studies could focus on optimizing its synthesis and investigating its reactivity in various chemical reactions.

properties

IUPAC Name

5,6,7,8-tetrahydroindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGOSMOADVSZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC=C2C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473021
Record name 5,6,7,8-tetrahydroindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroindolizine-3-carbaldehyde

CAS RN

199192-18-2
Record name 5,6,7,8-tetrahydroindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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